molecular formula C22H22O B14602456 4-(2-Benzyl-3-phenylpropyl)phenol CAS No. 61022-46-6

4-(2-Benzyl-3-phenylpropyl)phenol

Cat. No.: B14602456
CAS No.: 61022-46-6
M. Wt: 302.4 g/mol
InChI Key: ZHOYZJRDPYBVFY-UHFFFAOYSA-N
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Description

4-(2-Benzyl-3-phenylpropyl)phenol is a synthetic phenolic compound of interest in chemical and pharmaceutical research. Phenolic compounds are known to exhibit a range of biological activities, and their structural features make them valuable intermediates in organic synthesis. Researchers can utilize this chemical as a building block for the development of more complex molecules or in structure-activity relationship (SAR) studies. Phenols can serve as precursors for polymers and advanced materials; for instance, phenolic resins are widely used in industrial applications. This product is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61022-46-6

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

4-(2-benzyl-3-phenylpropyl)phenol

InChI

InChI=1S/C22H22O/c23-22-13-11-20(12-14-22)17-21(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,21,23H,15-17H2

InChI Key

ZHOYZJRDPYBVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=C(C=C3)O

Origin of Product

United States

Preclinical Pharmacological Investigations of 4 2 Benzyl 3 Phenylpropyl Phenol Analogues: Receptor and Enzyme Interactions

Molecular Target Identification and Engagement Studies

The structural motif of a phenol (B47542) ring with bulky lipophilic substituents, as seen in 4-(2-Benzyl-3-phenylpropyl)phenol, is a common feature in a variety of pharmacologically active molecules. Analogues possessing this core structure have been investigated for their ability to interact with a range of molecular targets, revealing a complex polypharmacological profile.

Ligand-Receptor Binding Profiling (e.g., Sigma Receptors, Monoamine Transporters, Adenosine (B11128) Receptors, NMDA Receptors, Opioid Receptors)

Analogues of this compound have demonstrated binding affinity for several receptor families, indicating their potential to modulate various signaling pathways in the central nervous system and other tissues.

Sigma Receptors: Compounds with a phenylpropyl piperazine (B1678402) structure, which shares similarities with the core of this compound, have been shown to be potent ligands for both sigma-1 and sigma-2 receptors. These receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neuropsychiatric disorders and cancer. The regulation of sigma-receptors can be influenced by putative agonists and antagonists, with some ligands exhibiting high- and low-affinity states, potentially linked to G-protein coupling. nih.gov

Monoamine Transporters: The structural features of some phenol derivatives suggest potential interactions with monoamine transporters. While specific data for this compound is unavailable, the general class of phenolic compounds has been explored for such activities.

Adenosine Receptors: Research into adenosine receptor antagonists has explored various chemical scaffolds. While direct binding data for this compound analogues is scarce, the broad chemical space of adenosine receptor modulators includes compounds with aromatic and lipophilic moieties.

NMDA Receptors: Analogues with a 3-benzazepine scaffold, which incorporates a phenyl group, have been developed as antagonists for the GluN2B subunit of the NMDA receptor. nih.gov These compounds are of interest for their potential neuroprotective effects. google.com The design of such antagonists often focuses on optimizing binding to the ifenprodil (B1662929) site of the receptor. nih.govnih.gov

Opioid Receptors: The phenolic hydroxyl group is a well-established pharmacophore for many opioid receptor ligands. nih.gov Analogues of 2,6-methano-3-benzazocines with N-((4′-phenyl)-phenethyl) substitutions have shown high affinity for μ and κ opioid receptors. nih.gov The replacement of the phenolic group in some morphinans with other moieties can significantly alter binding affinity, highlighting the importance of this functional group. nih.gov

Interactive Data Table: Ligand-Receptor Binding of Phenol Analogues

Compound ClassReceptor TargetFinding
PhenylaminotetralinsSigma-like receptorNovel phenylaminotetralins have been found to bind to a new sigma-like receptor, demonstrating agonist activity by increasing tyrosine hydroxylase activity. nih.gov
N-((4′-phenyl)-phenethyl) analogues of 8-CACOpioid Receptors (μ, κ)These analogues exhibit high binding affinity to μ and κ opioid receptors, suggesting a role for the hydrophobic N-substituent in receptor interaction. nih.gov
3-AminomorphinansOpioid Receptors (μ, κ)Replacement of the phenolic hydroxyl group with amino functionalities can still result in high-affinity ligands for μ and κ opioid receptors. nih.gov
3-Benzazepine derivativesNMDA (GluN2B) ReceptorFluorinated derivatives show selective antagonism at the ifenprodil binding site of the GluN2B subunit. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, is a growing area of pharmacology. mdpi.com Phenol derivatives have been investigated as potential allosteric modulators for various receptors.

For instance, phenol sensing in certain bacterial proteins is modulated via a conformational switch governed by dynamic allostery, where phenol binding to a pocket triggers a signal to a distal region. nih.gov In the context of G protein-coupled receptors (GPCRs), allosteric modulators can fine-tune the receptor's response to endogenous ligands. mdpi.com Some phenol derivatives, like propofol (B549288) (2,6-diisopropylphenol), act as positive allosteric modulators of the GABA-A receptor. wikipedia.org Similarly, phenobarbital (B1680315) acts as an allosteric modulator of the GABA-A receptor, extending the time the chloride ion channel is open. wikipedia.org

Enzymatic Activity Modulation

Analogues of this compound have been evaluated for their ability to modulate the activity of several key enzymes, demonstrating both inhibitory and, in some cases, activating effects.

Inhibition Kinetics and Selectivity (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase, Matrix Metalloproteinases, Cytochrome P450)

Xanthine Oxidase: Various phenolic compounds have been shown to inhibit xanthine oxidase (XO), the enzyme responsible for uric acid production. nih.govnih.govresearchgate.netmdpi.com This inhibition is a key strategy in the management of gout. youtube.com The inhibitory potency of these compounds is often related to their structure, with flavonoids and other polyphenols showing significant activity. nih.govmdpi.com

Carbonic Anhydrase: Phenols and polyphenols are a known class of carbonic anhydrase (CA) inhibitors. nih.govtandfonline.combenthamdirect.comeurekaselect.com They are thought to anchor to the zinc ion in the enzyme's active site, a mechanism distinct from the classical sulfonamide inhibitors. nih.govbenthamdirect.com The inhibitory activity of phenol derivatives can vary significantly with substitutions on the phenol ring. nih.gov

Matrix Metalloproteinases (MMPs): Certain phenolic compounds have been identified as inhibitors of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer. researchgate.netnih.govnih.gov For example, trans-resveratrol has been shown to inhibit collagenase, elastase, and matrix metalloproteinases. dovepress.com The inhibitory mechanism can involve chelation of the catalytic zinc ion. nih.gov

Cytochrome P450 (CYP): The cytochrome P450 system is a major family of enzymes responsible for drug metabolism. nih.gov Compounds with benzyl (B1604629) and phenyl groups can interact with CYP enzymes. For example, N-benzyl-1-aminobenzotriazole acts as a mechanism-based inactivator of cytochrome P450 2B1. nih.gov The oxidative N-debenzylation of N-benzyl-N-substituted benzylamines is also catalyzed by cytochrome P450. researchgate.net Various phytochemicals, including some phenolic compounds, can either inhibit or induce CYP enzymes, leading to potential drug-herb interactions. nih.gov

Interactive Data Table: Enzymatic Inhibition by Phenol Analogues

EnzymeCompound Class/ExampleInhibition Data (IC50/Ki)
Xanthine OxidaseQuercetinIC50 values vary depending on the study but demonstrate potent inhibition. nih.gov
Xanthine OxidaseCaffeic AcidShows weaker inhibitory activity compared to flavonoids like quercetin. nih.gov
Carbonic Anhydrase II (human)4-Methyl-catecholKi in the submicromolar range. nih.gov
Carbonic Anhydrase IX (human)3-MethoxycatecholKi in the submicromolar range. nih.gov
Matrix Metalloproteinase-2CatecholShows interesting activity with good selectivity. researchgate.net
Matrix Metalloproteinase-2Selected Phenol (B6)IC50 = 0.59 ± 0.05 µM. nih.gov
Cytochrome P450 2B1N-benzyl-1-aminobenzotriazoleApparent Ki = 2 µM. nih.gov

Co-factor Dependencies and Substrate Specificity in Enzyme Interactions

The interaction of phenolic compounds with enzymes is often dependent on the presence of co-factors and the specific substrate being utilized. For instance, the inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole is NADPH-dependent. nih.gov The inhibition of papain, a cysteine protease, by certain epoxybutanoic acid esters is stereospecific, highlighting the importance of the three-dimensional structure of the inhibitor in its interaction with the enzyme's active site. nih.gov

Cellular and Subcellular Effects (In Vitro Studies)

In vitro studies using various cell lines have provided insights into the cellular and subcellular effects of phenol derivatives. These studies often focus on endpoints such as cytotoxicity, oxidative stress, and modulation of cellular signaling pathways.

Phenolic compounds can induce oxidative stress in human erythrocytes, with the type and position of substituents on the phenol ring influencing the extent of damage. nih.gov The cytotoxicity of phenol derivatives in 3T3 fibroblast cell lines has been shown to depend more on the number and location of hydroxyl groups than on general physicochemical properties. nih.gov Some phenolic compounds from plant extracts have demonstrated antioxidant activity in vitro. mdpi.com Furthermore, polyphenols have been shown to modulate dopamine (B1211576) oxidation, which may have implications for neurodegenerative diseases like Parkinson's. acs.org

Pathway Activation and Signal Transduction Analysis

The intricate network of cellular signaling pathways governs a multitude of physiological processes. Understanding how exogenous compounds influence these pathways is crucial for drug development. Research into analogues of this compound has revealed significant interactions with key signaling cascades.

One area of investigation has been the Toll-like receptor (TLR) signaling pathway, which plays a vital role in the innate immune response. A study on (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine, a compound with structural similarities to the core scaffold, demonstrated its ability to modulate the TRIF-dependent signaling pathway of TLRs. nih.gov This compound was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly[I:C]). nih.gov Furthermore, it suppressed the phosphorylation of IRF3 and the subsequent activation of interferon-inducible genes. nih.gov These findings suggest a potential anti-inflammatory role for such analogues by targeting specific arms of the TLR signaling cascade.

Another analogue, 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), has been shown to influence the mTOR signaling pathway in mast cells. nih.gov Administration of 3BDO led to a decrease in the release of β-hexosaminidase, interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) following FcεRI cross-linking. nih.gov This effect was associated with an increase in mTOR complex 1 (mTORC1) signaling and a concurrent decrease in the activation of Erk1/2, Jnk, and mTORC2-Akt. nih.gov This differential regulation of mTOR complexes highlights the nuanced effects that structural analogues can have on cellular signaling and effector functions.

These studies underscore the importance of analyzing the impact of this compound analogues on various signaling pathways to elucidate their potential therapeutic applications.

Assessment of Biological Process Modulation (e.g., Mitochondrial Fusion, Antioxidant Capacity)

Beyond direct receptor and enzyme interactions, the biological activity of this compound analogues extends to the modulation of fundamental cellular processes, including mitochondrial dynamics and antioxidant defense mechanisms.

Mitochondrial Fusion:

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Dysregulation of these processes is implicated in various diseases. A cell-permeable phenylhydrazone compound, known as Mitochondrial Fusion Promoter M1, has been identified for its ability to restore mitochondrial tubular networks from a fragmented state. sigmaaldrich.comrndsystems.com This compound was effective in cells lacking either mitofusin 1 (Mfn1) or mitofusin 2 (Mfn2), key proteins of the outer mitochondrial membrane fusion machinery. sigmaaldrich.com However, it did not show activity in cells lacking both Mfn1 and Mfn2, or the inner mitochondrial membrane fusion mediator Opa1. sigmaaldrich.com This specificity suggests a targeted mechanism of action in promoting mitochondrial fusion.

Another compound, benzyl isothiocyanate (BITC), has been shown to induce the collapse of the mitochondrial filamentous network in breast cancer cells, an early event in apoptosis. nih.gov This effect was observed at plasma-achievable doses and was not seen in a normal human mammary epithelial cell line. nih.gov Furthermore, catalpol, an iridoid glycoside, has been demonstrated to ameliorate hepatic mitochondrial dysfunction in diabetic models by regulating mitochondrial fusion and fission events. nih.gov It was found to decrease the expression of fission proteins and increase the expression of mitofusin 1. nih.gov

Antioxidant Capacity:

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The antioxidant potential of various phenolic compounds, including natural phenols and their synthetic derivatives, has been extensively studied. nih.govmdpi.com The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant activity. nih.govfrontiersin.org For instance, a novel synthesized antioxidant with four hydroxyl groups, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), demonstrated superior radical scavenging effects compared to several other phenolic antioxidants in various assays. nih.gov

CompoundKey FindingReference
2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ)Demonstrated superior radical scavenging effects compared to other phenolic antioxidants. nih.gov
Phenolic Compounds (General)Antioxidant activity is influenced by the number and position of hydroxyl groups. nih.govfrontiersin.org
Zingerone and Curcumin MixtureExhibited a synergistic antioxidant effect. nih.govmdpi.com

Antimicrobial and Antifungal Activity of Analogues

Analogues of this compound have also been investigated for their potential as antimicrobial and antifungal agents. These studies have revealed promising activity against a range of pathogenic microorganisms.

Antibacterial Activity:

Isothiocyanates, such as benzyl isothiocyanate and 2-phenylethyl isothiocyanate, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Benzyl isothiocyanate was particularly effective against Bacillus cereus. nih.gov In general, these compounds showed greater efficacy against Gram-positive bacteria. nih.gov Another novel compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), exhibited strong antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and was also effective against Gram-negative bacteria, particularly when combined with an efflux pump inhibitor. nih.gov

Antifungal Activity:

Several phenolic and nitrogen-containing heterocyclic compounds have shown notable antifungal properties. For example, 2,4-di-tert-butylphenol (B135424) was found to have strong antifungal activity against the phytopathogenic fungus Ustilaginoidea virens, with evidence suggesting it disrupts the cell wall, cell membrane, and cellular redox homeostasis of the fungus. nih.gov Similarly, phenol, 2,4-bis(1,1-dimethylethyl)- produced by an actinobacterium, showed potent inhibition of fungal mycelial growth. nih.gov

Furthermore, a series of synthesized N-(4-halobenzyl)amides were tested against Candida species, with some compounds exhibiting strong antifungal activity, even against fluconazole-resistant strains. mdpi.com Studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones also reported antifungal activity against human pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org The minimum inhibitory concentrations (MIC) for some of these compounds were found to be low, indicating potent activity. researchgate.net

Compound/Analogue ClassTarget Organism(s)Key Finding(s)Reference(s)
Benzyl isothiocyanateGram-positive and Gram-negative bacteriaPotent antibacterial activity, especially against B. cereus. More effective against Gram-positive bacteria. nih.gov
3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Gram-positive and Gram-negative bacteria (ESKAPE pathogens)Strong activity against Gram-positive bacteria (MIC of 4 μg/ml for S. aureus). Synergistic effect with efflux pump inhibitors against Gram-negative bacteria. nih.gov
2,4-Di-tert-butylphenolUstilaginoidea virensStrong antifungal activity (EC50 of 0.087 mmol/L). Disrupts cell wall, cell membrane, and redox homeostasis. nih.gov
Phenol, 2,4-bis(1,1-dimethylethyl)-Pithomyces atro-olivaceousPotent inhibitor of fungal mycelial growth. nih.gov
N-(4-Halobenzyl)amidesCandida spp. (including fluconazole-resistant strains)Some compounds showed strong antifungal activity with low MIC values. mdpi.com
2,3-Diphenyl-2,3-dihydro-1,3-thiaza-4-onesLomentospora prolificans, Cryptococcus neoformansDemonstrated antifungal activity with low MICs and caused damage to the fungal cell surface. biorxiv.org

Structure Activity Relationship Sar and Rational Design Principles for 4 2 Benzyl 3 Phenylpropyl Phenol Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 4-(2-benzyl-3-phenylpropyl)phenol, several key pharmacophoric features have been identified as critical for their interaction with biological targets. These features typically include hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking interactions.

The core structure, consisting of a central propyl chain connecting a phenolic ring and a benzyl (B1604629) group, with an additional phenyl substituent, provides a specific spatial arrangement of these features. The two aromatic rings of the biphenyl (B1667301) moiety often exist in a non-planar conformation, which can facilitate hydrophobic and π-stacking interactions with residues in the binding pocket of a target protein. nih.gov The identification of these key features is often the first step in both ligand-based and structure-based drug design approaches, guiding the synthesis of new analogs with improved activity. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this class of compounds. These modifications can be broadly categorized into substitutions on the aromatic rings, alterations to the propyl chain and benzyl moiety, and the role of the phenolic hydroxyl group.

The nature and position of substituents on the aromatic rings can significantly impact the biological activity of this compound derivatives. Both electronic and steric effects of these substituents play a crucial role in modulating the compound's affinity and efficacy for its target.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings, influencing their ability to participate in interactions such as hydrogen bonding and π-π stacking. For instance, electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can have the opposite effect. researchgate.net Studies on related phenolic compounds have shown that electron-donating groups, such as methoxy (B1213986) groups, can increase antioxidant potential by stabilizing the resulting phenoxyl radical. mdpi.com

Steric Effects: The size and shape of substituents on the aromatic rings can have a profound impact on how the molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, smaller substituents might not provide sufficient contact with the receptor surface. The position of the substituent is also critical; for example, substitution at the ortho position can have a different effect than substitution at the meta or para positions due to their different spatial orientations.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity

Substituent TypePositionElectronic EffectSteric EffectGeneral Impact on Activity
Electron-Donating (e.g., -OCH3, -CH3)Ortho, ParaIncreases ring electron densityCan cause steric hindrance depending on sizeOften enhances activity by improving binding interactions. researchgate.netmdpi.com
Electron-Withdrawing (e.g., -Cl, -NO2)MetaDecreases ring electron densityMinimal steric hindranceCan either increase or decrease activity depending on the target. nih.gov
Halogens (e.g., -F, -Cl, -Br)AnyElectron-withdrawing, can participate in halogen bondingSize increases down the groupCan subtly alter binding and improve properties like metabolic stability. nih.govnih.gov

Modifying the length and rigidity of the propyl chain can impact how the two aromatic ends of the molecule are positioned relative to each other. Shortening or lengthening the chain can alter the distance between key pharmacophoric features, potentially leading to a loss or gain of activity. nih.gov Introducing conformational constraints, such as double bonds or cyclopropyl (B3062369) groups, can lock the molecule into a more rigid and potentially more active conformation by reducing the entropic penalty of binding. nih.gov

Similarly, substitutions on the benzyl group can influence its interaction with the target. The size, electronics, and hydrogen-bonding capacity of substituents on the benzyl ring can fine-tune the binding affinity and selectivity. nih.gov Studies on related N-benzyl phenethylamines have shown that the nature of the substituent on the N-benzyl group can influence the interaction of other parts of the molecule with the receptor. nih.gov

The phenolic hydroxyl (-OH) group is a critical functional group in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor. researchgate.net In the context of this compound derivatives, this hydroxyl group can form crucial hydrogen bonds with amino acid residues in the binding site of a target protein, anchoring the ligand in place.

The acidity of the phenolic proton and its ability to donate a hydrogen bond are influenced by the electronic environment of the phenol (B47542) ring. frontiersin.org Substituents on the ring can modulate this property, thereby affecting the strength of the hydrogen bond and, consequently, the biological activity. In some cases, the phenolic hydroxyl group can also act as a hydrogen bond acceptor. researchgate.net The presence and orientation of this group are often essential for the compound's pharmacological effect. frontiersin.org

Computational Approaches in Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

In the absence or presence of a known three-dimensional structure of a biological target, computational methods play a vital role in the design and optimization of new ligands. nih.govnih.gov Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful strategies that have been applied to derivatives of this compound.

Molecular docking is a cornerstone of SBDD, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique allows researchers to visualize the binding mode of this compound derivatives and identify key interactions with the receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

The accuracy of molecular docking is highly dependent on the quality of the scoring function. Scoring functions are mathematical models used to approximate the free energy of binding. nih.gov Validation of these scoring functions is a critical step to ensure their predictive power. This is often done by redocking a known ligand into its crystal structure and assessing the root-mean-square deviation (RMSD) between the predicted and experimental poses. nih.gov Additionally, virtual screening of a library of compounds, including known actives and decoys, can be used to evaluate how well a scoring function can distinguish between binders and non-binders. nih.gov

Table 2: Molecular Docking Information for a Hypothetical this compound Derivative

Docking ProgramScoring FunctionPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
AutoDock VinaVina-9.8Tyr123, Phe256, Ser345π-π stacking, Hydrophobic, Hydrogen bond
GOLDGoldScore-8.5Tyr123, Leu258, Asn346π-π stacking, Hydrophobic, Hydrogen bond
Schrödinger GlideSP-10.2Tyr123, Phe256, Val259π-π stacking, Hydrophobic

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a hypothetical target of this compound, a pharmacophore model would typically be developed based on the structures of known active ligands or the architecture of the target's binding site.

Key pharmacophoric features that would be considered for a phenolic compound like this compound include:

Hydrogen Bond Donor: The hydroxyl (-OH) group of the phenol is a critical hydrogen bond donor.

Aromatic Rings: The two phenyl rings and the phenol ring itself provide hydrophobic and potential π-π stacking interaction points.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . Large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophoric features. This technique allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and biological testing, significantly accelerating the discovery of new drug candidates. For instance, virtual screening has been successfully employed to identify novel inhibitors for various protein targets by filtering for specific hydrogen bonding and hydrophobic features. nih.gov

Molecular Dynamics Simulations for Binding Conformations

Following the identification of potential hits from virtual screening, molecular dynamics (MD) simulations are often employed to gain a more dynamic and detailed understanding of how a ligand, such as a derivative of this compound, might bind to its target protein. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the specific conformations the ligand adopts within the binding site.

These simulations can:

Validate the binding modes predicted by molecular docking.

Reveal the influence of solvent (water) molecules on the binding interaction.

Calculate the binding free energy, which provides a quantitative estimate of the ligand's affinity for the target.

Identify key amino acid residues in the protein that are crucial for the interaction.

For example, MD simulations have been used to confirm the stability of ligand-receptor complexes and to understand how subtle changes in a molecule's structure can affect its binding orientation and affinity.

Bioisosteric Replacement Strategies for the Phenol Moiety in Related Scaffolds

The phenol group, while often crucial for biological activity, can be a metabolic liability, leading to rapid clearance from the body and potential toxicity. foodb.ca Medicinal chemists frequently employ bioisosteric replacement strategies to substitute the phenol with other chemical groups that mimic its essential properties while improving the drug-like characteristics of the molecule. foodb.canih.gov

The primary goals of replacing a phenol group are to:

Enhance metabolic stability. foodb.caresearchgate.net

Improve oral bioavailability. foodb.caresearchgate.net

Maintain or improve binding affinity and selectivity. foodb.ca

Reduce potential toxicity associated with phenol metabolism. foodb.ca

A key consideration in bioisosteric replacement is mimicking the acidity and hydrogen-bonding capacity of the phenolic hydroxyl group. Common bioisosteres for phenol include a variety of heterocyclic rings.

Phenol Moiety Potential Bioisosteric Replacements Rationale for Replacement
Phenolic -OHN-Acyl SulfonamidesMimics the acidic proton and hydrogen bonding capabilities of phenol.
Phenolic -OH1H-TetrazoleActs as an acidic proton donor, similar to phenol.
Phenolic -OHBenzimidazolonesCan serve as a metabolically more stable substitute. foodb.ca
Phenolic -OHBenzoxazolonesOffers an alternative with potentially improved pharmacokinetic profiles. foodb.ca
Phenolic -OHIndolesCan replicate some of the hydrogen bonding and aromatic interactions. foodb.ca
Phenolic -OHQuinolonesProvides a different scaffold that can still engage in key binding interactions. foodb.ca
Phenolic -OHPyridonesAnother heterocyclic option to improve metabolic stability. foodb.ca

Case studies in drug development have demonstrated the success of this strategy. For instance, replacing a metabolically susceptible phenol group with a more stable heterocyclic ring has led to drugs with enhanced bioavailability and a longer duration of action. foodb.ca

In Vivo Preclinical Metabolic Studies of 4 2 Benzyl 3 Phenylpropyl Phenol Analogues

Identification of Major Metabolic Pathways in Animal Models

The metabolism of phenolic compounds such as 4-(2-benzyl-3-phenylpropyl)phenol analogues is typically biphasic, involving initial functionalization (Phase I) followed by conjugation (Phase II) to enhance water solubility and facilitate excretion.

Phase I metabolism of phenolic compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. scispace.com For this compound analogues, hydroxylation is a key Phase I reaction. This can occur at several positions on the molecule:

Aromatic Hydroxylation: The benzyl (B1604629) and phenyl rings are susceptible to hydroxylation, leading to the formation of catechol or hydroquinone-like metabolites.

Aliphatic Hydroxylation: The propyl chain can also be a target for hydroxylation.

These oxidative reactions introduce or expose functional groups that can be further modified in Phase II.

Table 1: Potential Phase I Metabolites of this compound

Parent Compound Potential Phase I Metabolite Metabolic Reaction
This compound4-(2-(4-Hydroxybenzyl)-3-phenylpropyl)phenolAromatic Hydroxylation
This compound4-(2-Benzyl-3-(4-hydroxyphenyl)propyl)phenolAromatic Hydroxylation
This compound4-(2-Benzyl-3-phenyl-1-hydroxypropyl)phenolAliphatic Hydroxylation

This table is illustrative and based on general principles of xenobiotic metabolism. The actual metabolites would need to be confirmed by experimental data.

Following Phase I biotransformation, the newly introduced hydroxyl groups, as well as the original phenolic hydroxyl group, are readily conjugated with endogenous molecules in Phase II reactions. nih.gov The most common conjugation reactions for phenolic compounds are glucuronidation and sulfation. nih.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a hydroxyl group. Phenolic glucuronides are highly water-soluble and are readily excreted in urine and bile. researchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. Sulfated metabolites are also highly water-soluble and are efficiently eliminated.

Table 2: Potential Phase II Conjugates of this compound

Substrate Conjugate Enzyme Family
This compound4-(2-Benzyl-3-phenylpropyl)phenyl glucuronideUGTs
This compound4-(2-Benzyl-3-phenylpropyl)phenyl sulfateSULTs
Phase I Hydroxylated MetaboliteHydroxylated metabolite glucuronideUGTs
Phase I Hydroxylated MetaboliteHydroxylated metabolite sulfateSULTs

This table is illustrative. The relative importance of glucuronidation versus sulfation can vary depending on the animal species and the specific structure of the analogue.

Interspecies Comparative Metabolic Profiling (Animal Models)

Significant interspecies differences in drug metabolism are common and can impact the translation of preclinical data to humans. nih.gov For phenolic compounds, species differences in both Phase I and Phase II metabolic pathways have been observed. researchgate.netmdpi.com For example, studies on other phenolic compounds have shown that the capacity for glucuronidation and sulfation can vary between rats, mice, and monkeys. nih.gov

The metabolic profile of this compound analogues is expected to differ across preclinical species. For instance, the specific CYP isoforms responsible for hydroxylation may vary, leading to different proportions of hydroxylated metabolites. Similarly, the expression and activity of UGT and SULT enzymes can differ, affecting the extent and type of conjugation.

Table 3: Potential Interspecies Differences in the Metabolism of this compound Analogues

Metabolic Pathway Rat Mouse Dog
Phase I Hydroxylation Potentially different regioselectivity compared to other species.May exhibit a higher rate of metabolism for certain substrates. researchgate.netOften show distinct CYP profiles compared to rodents.
Phase II Glucuronidation Well-developed capacity for glucuronidation. nih.govMay show different UGT isoform expression compared to rats. nih.govGlucuronidation is a major pathway.
Phase II Sulfation Sulfation is a significant pathway for phenols.May have a higher capacity for sulfation than rats for some substrates. researchgate.netSulfation capacity can be variable.

This table presents generalized potential differences based on known variations in drug metabolism across species and requires experimental verification for the specific compounds.

Influence of Structural Features on Metabolic Stability and Biotransformation Products

The chemical structure of this compound analogues can significantly influence their metabolic fate. researchgate.net Modifications to the parent molecule can alter its susceptibility to enzymatic attack and change the primary routes of metabolism.

Substitution on Aromatic Rings: Introducing electron-withdrawing or electron-donating groups onto the benzyl or phenyl rings can alter the electronic properties of the molecule, thereby influencing the rate and position of hydroxylation by CYP enzymes.

Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sterically hinder the approach of UGT and SULT enzymes, potentially reducing the rate of conjugation and increasing the half-life of the compound.

Bioisosteric Replacement: Replacing the phenolic hydroxyl group with other functional groups (bioisosteres) can dramatically alter the metabolic profile, potentially blocking conjugation and redirecting metabolism towards other pathways. researchgate.net

Table 4: Influence of Structural Modifications on the Metabolism of this compound Analogues

Structural Modification Potential Effect on Metabolism Example
Fluorination of aromatic ring May block potential sites of hydroxylation, increasing metabolic stability.Introduction of a fluorine atom on the phenyl ring.
Introduction of a bulky group near the phenol (B47542) May decrease the rate of glucuronidation and sulfation due to steric hindrance.Addition of a t-butyl group ortho to the hydroxyl group.
Replacement of the phenolic -OH with an amide Blocks phenolic conjugation; metabolism shifts to other sites.Bioisosteric replacement of the phenol with a benzimidazolone. researchgate.net

This table provides hypothetical examples of how structural changes could impact metabolism, based on established principles of medicinal chemistry and drug metabolism.

Potential Preclinical Therapeutic Applications and Future Research Directions for 4 2 Benzyl 3 Phenylpropyl Phenol and Its Analogues

Exploration of Preclinical Indications Based on Molecular Target Profiles

The identification of molecular targets is a critical first step in drug discovery. For a novel compound like 4-(2-Benzyl-3-phenylpropyl)phenol, predicting its molecular targets can be guided by the known activities of structurally similar molecules. Phenolic compounds are known to interact with a wide array of biological targets. researchgate.net

Analogues of this compound have shown affinity for several important receptors and enzymes. For instance, certain phenolic derivatives have been identified as ligands for the N-Methyl-D-Aspartate (NMDA) receptor . nih.gov Specifically, compounds like (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol have been developed as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor. nih.gov This suggests that this compound and its analogues could be investigated for neuroprotective effects in conditions associated with excitotoxicity.

Furthermore, the diarylpropyl scaffold is present in compounds targeting monoamine transporters. For example, modifications of a similar core structure have led to the discovery of ligands for the dopamine (B1211576) transporter (DAT) , which are being explored for the treatment of cocaine addiction. nih.gov The structural similarity suggests that this compound could be evaluated for its potential to modulate dopaminergic neurotransmission.

The phenolic moiety is also a key feature in many estrogen receptor (ER) modulators. nih.gov Synthetic non-steroidal estrogens and antiestrogens often contain one or more phenolic hydroxyl groups that are crucial for binding to the ER. Therefore, this compound could be screened for activity at estrogen receptors, which may have implications for hormone-dependent cancers and osteoporosis.

Additionally, other potential molecular targets for phenolic compounds include steroid sulfatase (STS) , an enzyme involved in the biosynthesis of active steroids. nih.gov Inhibition of STS is a therapeutic strategy for hormone-dependent breast cancer. The table below summarizes potential molecular targets for analogues of this compound based on existing literature.

Potential Molecular Target Therapeutic Indication Example Analogue Reference
NMDA Receptor (NR1/2B subtype)Neurodegenerative Diseases(R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol nih.gov
Dopamine Transporter (DAT)Substance Use Disorders4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives nih.gov
Estrogen Receptor (ER)Breast Cancer, Osteoporosis2,3-diaryl-2H-1-benzopyrans nih.gov
Steroid Sulfatase (STS)Hormone-Dependent Cancers4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives nih.gov

Development of Advanced Animal Models for Preclinical Evaluation

Once promising molecular targets have been identified, the next step is to evaluate the efficacy of the compound in relevant animal models. For a compound like this compound, the choice of animal models would depend on the therapeutic area being investigated.

If the compound shows activity at the NMDA receptor, preclinical evaluation could be conducted in rodent models of stroke or traumatic brain injury to assess its neuroprotective effects. For potential activity at the dopamine transporter, animal models of addiction, such as self-administration and drug-seeking behavior paradigms, would be appropriate. nih.gov

In the context of potential antiestrogenic activity, the compound could be tested in ovariectomized rat models to assess its effects on uterine weight and bone density. nih.gov For evaluating its potential as an STS inhibitor, xenograft models of hormone-dependent breast cancer in mice would be a suitable platform. nih.gov

The use of genetically engineered mouse models that express human targets or carry specific mutations related to a disease can provide more translational data. For instance, if this compound is found to target a specific protein implicated in Alzheimer's disease, its efficacy could be tested in transgenic mouse models that develop amyloid plaques and tau pathology.

Strategies for Enhancing Selectivity and Potency through Chemical Optimization

Initial screening may reveal that this compound has modest activity or lacks selectivity for a particular target. In such cases, chemical optimization through the synthesis of analogues is necessary to improve its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this process. nih.govmdpi.com

Key strategies for the chemical optimization of phenolic compounds include:

Modification of the Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capacity of the phenolic hydroxyl group can be modulated by introducing electron-withdrawing or electron-donating substituents on the aromatic ring. The hydroxyl group can also be replaced with bioisosteres to improve pharmacokinetic properties. researchgate.net

Alterations to the Diarylpropyl Backbone: The length and flexibility of the propyl chain can be modified to optimize the compound's fit within the binding pocket of the target protein. The substitution pattern on the two phenyl rings can also be varied to enhance potency and selectivity.

Introduction of Additional Functional Groups: The addition of polar or ionizable groups can improve solubility and bioavailability. For example, the introduction of a piperidine (B6355638) or piperazine (B1678402) ring has been a successful strategy in developing ligands for CNS targets. nih.govscispace.com

The following table outlines potential chemical modifications and their expected impact on the properties of this compound.

Modification Strategy Rationale Potential Outcome
Introduction of substituents on the phenolic ringModulate pKa and electronic propertiesEnhanced binding affinity and selectivity
Bioisosteric replacement of the phenolic OHImprove metabolic stability and oral bioavailabilityIncreased drug-like properties
Variation of the propyl linker lengthOptimize distance between pharmacophoric groupsImproved fit to the target's binding site
Substitution on the benzyl (B1604629) and phenyl ringsExplore additional binding interactionsIncreased potency and target selectivity

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its optimized analogues, the integration of omics technologies is essential. mdpi.comnih.gov These high-throughput approaches can provide unbiased insights into the compound's mechanism of action and potential off-target effects.

Genomics and Transcriptomics: These technologies can be used to identify changes in gene expression in response to treatment with the compound. nih.gov For example, DNA microarrays or RNA-sequencing could reveal the upregulation of cytoprotective genes or the downregulation of pro-inflammatory genes, providing clues about the compound's therapeutic potential.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications. researchgate.net This can help to confirm the molecular targets identified through other methods and uncover novel protein interactions.

Metabolomics: Metabolomics studies the changes in the levels of small-molecule metabolites in a biological system. nih.gov This can provide a functional readout of the compound's effects on cellular pathways and help to identify biomarkers of its activity.

By integrating data from these different omics platforms, a systems-level understanding of how this compound and its analogues affect biological systems can be achieved. mdpi.com This approach can facilitate the identification of novel therapeutic indications and help to predict potential liabilities early in the drug discovery process.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Benzyl-3-phenylpropyl)phenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of phenolic derivatives like this compound often involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. Optimization requires careful control of catalysts (e.g., Lewis acids like AlCl₃), temperature (60–120°C), and solvent polarity. For example, positional isomerism in bromopropoxy-phenol analogs highlights the need to monitor reaction intermediates via TLC or HPLC to avoid byproducts . Yield improvements may involve stepwise purification (e.g., column chromatography) and inert atmosphere conditions to prevent oxidation of the phenol group .

Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively utilized to characterize the structural features of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The benzyl and phenylpropyl substituents generate distinct splitting patterns in aromatic regions (δ 6.5–7.5 ppm). Coupling constants can confirm substituent positions (e.g., para vs. ortho).
  • IR : A broad O–H stretch (~3200 cm⁻¹) confirms the phenolic group, while C–O–C stretches (~1250 cm⁻¹) may indicate ether linkages if present.
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate molecular ions (e.g., [M+H]⁺) from fragmentation patterns, particularly for branched alkyl chains .

Q. What stability considerations are critical when handling and storing this compound under laboratory conditions?

  • Methodological Answer : Phenolic compounds are prone to oxidation and hygroscopic degradation. Storage in amber glass under nitrogen at –20°C is recommended. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) should monitor discoloration or precipitate formation. Reactivity with acids or oxidizers (e.g., peroxides) must be avoided, as seen in MSDS guidelines for related phenols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound derivatives, particularly regarding substituent effects?

  • Methodological Answer : Regioselectivity in electrophilic aromatic substitution (EAS) is governed by steric and electronic factors. The bulky benzyl-phenylpropyl group acts as a meta-directing substituent due to steric hindrance, while electron-donating alkyl chains enhance para-substitution. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, and isotopic labeling (e.g., ¹³C) may validate reaction pathways .

Q. How does the steric and electronic environment of the benzyl-phenylpropyl substituent influence the compound's reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Steric bulk reduces accessibility to the phenolic oxygen, slowing nucleophilic attack. Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the para position, while electron-donating groups (e.g., alkyl) deactivate the ring. Kinetic studies (e.g., varying nucleophile concentrations) and Hammett plots can quantify these effects. For analogs like 4-(3-bromopropoxy)phenol, substituent position significantly alters reactivity .

Q. What advanced chromatographic or hyphenated techniques are required to resolve co-eluting impurities in this compound samples, and how can method validation ensure accuracy?

  • Methodological Answer :
  • HPLC-MS/MS : Using a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) separates isomers. MS/MS fragmentation distinguishes structural analogs.
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ. Spiked recovery experiments (80–120%) ensure robustness, as demonstrated in phenol-formaldehyde resin analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.